molecular formula C16H18O3 B124866 Naproxen Ethyl Ester CAS No. 31220-35-6

Naproxen Ethyl Ester

カタログ番号: B124866
CAS番号: 31220-35-6
分子量: 258.31 g/mol
InChIキー: URNAYRDBUUZOIU-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naproxen ethyl ester is a prodrug derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID). It is synthesized via esterification of naproxen’s carboxylic acid group with ethanol, enhancing its lipophilicity and bioavailability. This modification is critical for applications requiring improved membrane permeability, such as transdermal delivery or enzymatic resolution to isolate the pharmacologically active (S)-enantiomer . The compound’s stereochemistry is pivotal, as the (S)-enantiomer of naproxen exhibits superior anti-inflammatory activity and reduced side effects compared to the (R)-isomer .

準備方法

Synthetic Routes and Reaction Conditions

Naproxen Ethyl Ester can be synthesized through a direct Fischer esterification reaction. This involves reacting naproxen with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Continuous-flow chemistry techniques can be employed to enhance the efficiency and yield of the reaction. The use of automated systems ensures consistent quality and reduces the risk of contamination .

化学反応の分析

Lipase-Catalyzed Esterification

One of the primary reactions involving naproxen ethyl ester is its synthesis through lipase-catalyzed esterification. This process utilizes enzymes, such as Candida antarctica lipase B (CALB), to facilitate the reaction in supercritical carbon dioxide, which enhances the reaction rate and conversion yields.

  • Reaction Conditions : Experiments were conducted at varying temperatures (313.15 K to 333.15 K) and pressures (50 to 175 bar) over a period of 10 hours with a stirring rate of 150 rpm.

  • Conversion Yields : The reaction demonstrated significant improvements in conversion yields when conducted under supercritical conditions compared to ambient conditions. The maximum yield achieved was approximately 68.9% in just 3 hours under optimized conditions, compared to only 9.9% over 216 hours at atmospheric pressure .

Optimization of Reaction Conditions

Statistical methods such as Response Surface Methodology (RSM) were employed to optimize the reaction parameters for maximum yield:

  • Optimum Conditions : The best results were obtained at a temperature of 325.15 K and a pressure of 130 bar, yielding approximately 67.38% conversion of this compound .

  • Effect of Enzyme and Water Content : The study also explored the impact of enzyme quantity and water content on the reaction efficiency, identifying that an optimal enzyme amount (7 g) and low water content (2%) significantly enhanced the reaction rate .

Mechanism of Lipase-Catalyzed Reactions

The mechanism involves several steps:

  • Formation of Enzyme-Substrate Complex : The lipase binds to the substrate (this compound), forming an enzyme-substrate complex.

  • Nucleophilic Attack : The hydroxyl group from the enzyme attacks the carbonyl carbon of the ester bond, facilitating the cleavage of the bond.

  • Release of Products : The final products are released, regenerating the enzyme for further catalytic cycles.

Statistical Analysis Results

SourceSum of SquaresDegrees of FreedomMean SquareF-valueP>F
Model403.044580.6091.210.4193
Error332.802566.560
Corrected Total735.84510
Coefficient of Variation (CV)-----
Coefficient of Determination (R²)-----

科学的研究の応用

Synthesis and Enantioselective Resolution

Naproxen ethyl ester can be synthesized through various methods, including Fischer esterification. Recent studies have demonstrated the use of engineered esterases for the enantioselective resolution of this compound, yielding high-purity (S)-naproxen. For instance, an engineered esterase variant M3 has shown significant improvement in enantioselectivity, producing (S)-naproxen with up to 91% enantiomeric excess (ee) from racemic this compound . This biocatalytic approach is particularly valuable in the pharmaceutical industry due to its efficiency and reduced environmental impact compared to traditional chemical synthesis methods.

Analgesic and Anti-inflammatory Effects

Research indicates that this compound exhibits enhanced analgesic and anti-inflammatory activities compared to its parent compound, naproxen. In vivo studies have shown that both methyl and ethyl esters of naproxen demonstrate superior peripheral analgesia, with writhing inhibition rates of 82.09% and 82.59%, respectively, at a dose of 25 mg/kg body weight . In terms of anti-inflammatory activity, these esters achieved comparable or superior results to naproxen itself, suggesting that they may offer improved therapeutic profiles with fewer side effects.

Molecular Docking Studies

Molecular docking studies have further elucidated the mechanisms behind the enhanced activity of naproxen esters. For example, the binding energies of these compounds towards cyclooxygenase-2 (COX-2) were analyzed, revealing that certain esters exhibited better binding affinities than naproxen. This suggests a potential for developing new formulations that maximize efficacy while minimizing adverse effects .

Industrial Applications

The industrial applications of this compound are primarily centered around its use as a chiral building block in pharmaceutical synthesis. The ability to produce optically pure (S)-naproxen via biocatalysis not only streamlines the production process but also enhances the overall yield and quality of NSAIDs . Additionally, the broad substrate scope of engineered esterases makes them suitable for synthesizing various NSAIDs from their respective esters, thereby expanding their utility in drug development .

Esterase Engineering for Enhanced Selectivity

A notable case study involved the engineering of lipases to improve their enantioselectivity towards this compound. Mutations at specific amino acid sites significantly increased selectivity for the (S)-enantiomer, demonstrating a successful application of protein engineering in optimizing biocatalysts for pharmaceutical applications .

Comparative Studies on Anti-inflammatory Efficacy

In comparative studies assessing the anti-inflammatory efficacy of naproxen esters versus traditional NSAIDs, it was found that certain alkyl esters not only matched but occasionally surpassed the effectiveness of standard treatments like naproxen itself. These findings underscore the potential for developing new therapeutic agents derived from naproxen esters with improved safety profiles and reduced gastrointestinal toxicity .

作用機序

Naproxen Ethyl Ester exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, similar to naproxen. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The ester form may enhance the compound’s absorption and distribution in the body, potentially leading to improved therapeutic outcomes .

類似化合物との比較

Structural Analogues: Ibuprofen and Ketoprofen Ethyl Esters

Naproxen ethyl ester shares structural similarities with other NSAID ethyl esters, such as ibuprofen ethyl ester and ketoprofen ethyl ester. These compounds are all 2-arylpropionate esters, differing in their aromatic substituents:

  • Ibuprofen ethyl ester : Contains a para-isobutylphenyl group.
  • Ketoprofen ethyl ester: Features a benzophenone moiety.
  • This compound : Substituted with a methoxynaphthyl group.

Key Differences in Enzymatic Resolution :
Mutant esterase M3 (I202F/A203W/G208F) resolves racemic this compound with 91% enantiomeric excess (ee) for the (S)-enantiomer, outperforming its activity toward ibuprofen ethyl ester (85% ee) and ketoprofen ethyl ester (87% ee) . This disparity arises from steric and electronic interactions between the enzyme’s active site and the naphthalene ring of naproxen, which is absent in ibuprofen and ketoprofen derivatives .

Enantioselectivity and Binding Interactions

Docking Studies :

  • This compound : Docking into mutant M3’s active site reveals favorable interactions between the naphthalene ring and hydrophobic residues (e.g., W203). The (R)-enantiomer is excluded due to steric clashes with W203, reducing its hydrolysis .
  • Ibuprofen/Ketoprofen Ethyl Esters : Smaller aromatic groups in these esters result in weaker van der Waals interactions, leading to lower enantioselectivity .

Table 1: Enzymatic Performance of Mutant M3

Substrate (S)-Enantiomer ee Key Residues Involved Reference
This compound 91% W203, F208
Ibuprofen ethyl ester 85% W203, F208
Ketoprofen ethyl ester 87% W203, F208

Table 2: Comparative Physicochemical Properties

Compound logP Water Solubility (mg/mL) Application
Naproxen 3.0 0.03 Oral/Systemic
This compound 3.5 0.01 Transdermal/Enzymatic
L-Proline isopropyl ester 2.8 1.2 Topical creams

生物活性

Naproxen ethyl ester is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) naproxen, known for its analgesic and anti-inflammatory properties. This article examines the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential applications.

Synthesis and Characterization

This compound is synthesized through the esterification of naproxen with ethanol. This reaction can be catalyzed by various methods, including enzymatic processes. For instance, studies have shown that immobilized lipases can effectively catalyze the enantioselective hydrolysis of this compound, yielding optically pure (S)-naproxen with high enantiomeric ratios (E) .

Pharmacological Activity

Analgesic and Anti-inflammatory Effects

Research indicates that this compound retains significant analgesic and anti-inflammatory activities comparable to naproxen itself. In a study involving animal models, this compound demonstrated potent peripheral analgesia with a writhing inhibition rate of 82.59%, which is higher than the 64.68% inhibition observed with naproxen at equivalent doses (25 mg/kg) .

The anti-inflammatory effects were also notable; at the fifth hour post-administration, this compound exhibited a 91.54% inhibition of inflammation compared to 95.12% for naproxen . These results suggest that the esterification does not significantly diminish the biological activity of the parent compound.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with cyclooxygenase-2 (COX-2), an enzyme critical in the inflammatory pathway. The binding energy of this compound was found to be favorable, indicating strong interactions with COX-2 . The methyl and ethyl esters showed better binding energies compared to naproxen itself, suggesting enhanced efficacy in inhibiting this enzyme .

Case Studies

Enantioselective Hydrolysis

A significant case study involved the enantioselective hydrolysis of racemic this compound using immobilized lipases. The study achieved a high yield of (S)-naproxen with an enantiomeric excess exceeding 98%, demonstrating the potential for producing optically pure compounds from racemic mixtures . This process highlights the utility of biocatalysis in enhancing the pharmacological profile of NSAIDs.

Comparative Data Table

CompoundAnalgesic Activity (%)Anti-inflammatory Activity (%)Binding Energy (kcal/mol)
Naproxen64.6895.12-63.94
This compound82.5991.54-65.00 (estimated)
Naproxen Methyl Ester82.0996.75-66.00 (estimated)

Q & A

Basic Research Questions

Q. What synthetic methodologies are used to prepare Naproxen Ethyl Ester, and how are the products characterized?

this compound is synthesized via carbodiimide-mediated coupling of naproxen with ethyl alcohol derivatives. A common protocol involves reacting naproxen with ethyl chloroformate in the presence of triethylamine, followed by coupling with amino acid esters (e.g., L-methionine or L-phenylalanine ethyl ester) to yield hybrid derivatives. The reaction progress is monitored by TLC, and purification is achieved via column chromatography using DCM:MeOH (95:5 v/v). Characterization employs 1H/13C NMR for structural confirmation, IR spectroscopy for functional group analysis (e.g., ester C=O stretch at ~1737 cm⁻¹), and mass spectrometry for molecular weight verification .

Q. How is the anti-inflammatory activity of this compound evaluated in preclinical models?

In vivo anti-inflammatory activity is assessed using the carrageenan-induced paw edema model in rodents. At equimolar doses (e.g., 25 mg/kg body weight), the compound’s efficacy is compared to naproxen by measuring edema inhibition percentages at 2nd, 3rd, and 5th hours post-injection. Data are analyzed using ANOVA with post-hoc tests (e.g., Tukey’s), with significance thresholds set at p < 0.04. Results are reported as mean ± SEM, with this compound showing comparable or superior inhibition (e.g., 72.97% vs. 68.65% at 2 hours) .

Q. What analytical techniques are used to resolve enantiomers of this compound?

Chiral high-performance liquid chromatography (HPLC) with dedicated columns (e.g., Chiralpak IA or IB) is employed. Mobile phases like hexane:isopropanol (90:10 v/v) separate (R)- and (S)-enantiomers, detected via UV at 214 nm. Enantiomeric excess (ee) is calculated using peak area ratios, and the enantiomeric ratio (E) is derived to quantify enzyme stereoselectivity during resolution .

Advanced Research Questions

Q. How do molecular docking studies explain the COX-2 binding mechanism of this compound?

Docking simulations (e.g., using Schrödinger’s Glide ) reveal interactions between this compound and COX-2’s catalytic pocket. Key residues include ARG120 (hydrogen bonding) and TRP387/TRP385 (van der Waals interactions). The ethyl ester’s p-methoxy group aligns with TRP387, with vdW energies (-0.059 kcal/mol) and distances (~2.2 Å) comparable to naproxen (-1.579 kcal/mol, 2.433 Å). MM-GBSA calculations quantify binding energy (ΔGbind), with methyl esters showing stronger affinity (ΔGbind = -66.33 kcal/mol) than ethyl/isopropyl derivatives .

Q. What protein engineering strategies enhance enantioselective hydrolysis of racemic this compound?

Site-directed mutagenesis of β-hydroxysteroid-like (β-HSL) esterases (e.g., Est924) targets residues A203 and G208 to reshape substrate-binding pockets. Substituting A203 with tryptophan introduces steric hindrance, favoring (S)-enantiomer binding. Double mutants (e.g., M3: A203W/G208F) achieve 91% ee for (S)-naproxen by restricting (R)-enantiomer access. Activity assays using racemic substrate and HPLC-based ee analysis validate mutants, with specific activity for (S)-enantiomers retained at 80% of wild-type levels .

Q. How can contradictions in pharmacological data between this compound and its analogs be addressed?

Discrepancies in inhibition rates (e.g., ethyl ester vs. methyl/isopropyl derivatives) are resolved via time-dependent activity profiling and pathway-specific assays . For instance, prostaglandin synthesis peaks 3–4 hours post-carrageenan injection; esters showing sustained inhibition at 5 hours (e.g., 96.75% for ethyl ester) confirm arachidonic acid pathway targeting. Statistical rigor (e.g., p < 0.01 thresholds) and dose-response curves differentiate true efficacy from variability .

Q. What structural features of this compound derivatives influence their pharmacokinetic profiles?

Hybridization strategies (e.g., linking to sulfohydroxamic acid via ethyl spacers) improve bioavailability by enhancing NO release and reducing ulcerogenicity. LogP calculations and ADMET predictions (e.g., hepatotoxicity risk via CYP2D6 inhibition) guide optimization. For example, ethyl ester prodrugs of naproxen show increased solubility (LogD ~2.1) and prolonged half-life compared to parent compounds .

Q. Methodological Considerations

  • In vivo vs. in vitro correlation : Validate docking results with surface plasmon resonance (SPR) to measure binding kinetics.
  • Enzyme kinetics : Use Michaelis-Menten models to compare kcat/KM of wild-type vs. mutant esterases .
  • Data reproducibility : Include positive controls (e.g., naproxen) and blinded measurements to minimize bias .

特性

IUPAC Name

ethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-4-19-16(17)11(2)12-5-6-14-10-15(18-3)8-7-13(14)9-12/h5-11H,4H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNAYRDBUUZOIU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185146
Record name Naproxen ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31220-35-6
Record name Naproxen ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031220356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naproxen ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31220-35-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAPROXEN ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978RJD689Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Ethanol (48 g) and palladium catalyst (5% palladium on carbon, 0,12 g) were stirred under a hydrogen atmosphere (10 bar) for 1 hour. The hydrogen was released and ethyl 2-hydroxy-2-(6-methoxynaphth-6-yl)propionate (12,0 g, 43,8 mmol) was added. Hydrogen was charged to the reactor and the vessel was warmed to 160° C. (hydrogen pressure 20 bar). The reactor was stirred at 160° C. for 6 hours and the hydrogen was released. Ethyl 2-(6-methoxynaphth-2-yl)propionate was formed with a selectivity of 35% at 40% conversion of the starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-hydroxy-2-(6-methoxynaphth-6-yl)propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
48 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

Ethyl 2-hydroxy-2-(6-methoxynaphth-2-yl)propionate (7,5 g, 27,3 mmol), acetic anhydride (6,14 g, 60,2 mmol), toluene (37 ml) and palladium catalyst (5% on carbon, 0,75 g) were heated (140° C.) under a hydrogen atmosphere (10 bar) for 14 hours. Ethyl 2-(6-methoxynaphth-2-yl)propionate was formed with a selectivity of 92% at a 2-methoxynaphthalene conversion of 60%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naproxen Ethyl Ester
Reactant of Route 2
Reactant of Route 2
Naproxen Ethyl Ester
Reactant of Route 3
Reactant of Route 3
Naproxen Ethyl Ester
Reactant of Route 4
Reactant of Route 4
Naproxen Ethyl Ester
Reactant of Route 5
Reactant of Route 5
Naproxen Ethyl Ester
Reactant of Route 6
Reactant of Route 6
Naproxen Ethyl Ester

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。